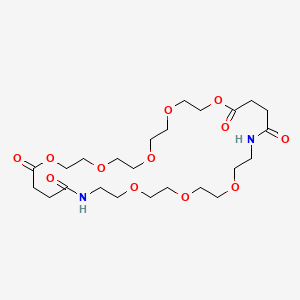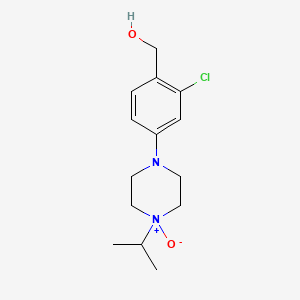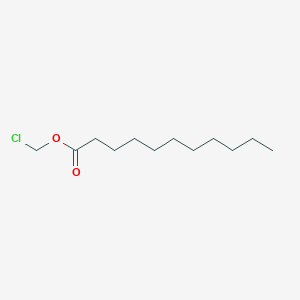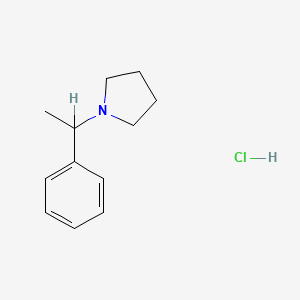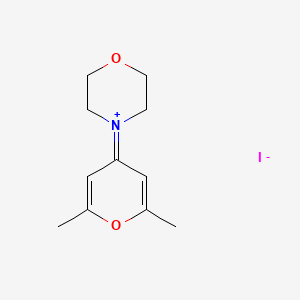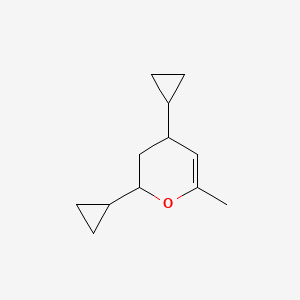
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound. It belongs to the class of pyrans, which are six-membered oxygen-containing rings. This compound is characterized by the presence of cyclopropyl groups at positions 2 and 4, and a methyl group at position 6 on the dihydropyran ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of cyclopropylmethyl ketone with an appropriate aldehyde in the presence of a catalyst can lead to the formation of the desired pyran ring . Another method involves the use of molecular iodine as a catalyst under solvent-free conditions, which offers a practical and mild synthesis route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The cyclopropyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium borohydride (NaBH4), and various acids and bases. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .
Aplicaciones Científicas De Investigación
2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the cyclopropyl and methyl groups.
6-Methyl-3,4-dihydro-2H-pyran: Similar to the target compound but lacks the cyclopropyl groups.
2,3-Dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
Uniqueness
The presence of cyclopropyl groups at positions 2 and 4, along with a methyl group at position 6, makes 2,4-Dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran unique.
Propiedades
Número CAS |
79878-00-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2,4-dicyclopropyl-6-methyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H18O/c1-8-6-11(9-2-3-9)7-12(13-8)10-4-5-10/h6,9-12H,2-5,7H2,1H3 |
Clave InChI |
HAUOJSGZXHJUPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(O1)C2CC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethylbicyclo[2.1.0]pent-2-ene](/img/structure/B14435201.png)


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)
